molecular formula C26H27Cl2N5O B15073932 SOS1 activator 17

SOS1 activator 17

Cat. No.: B15073932
M. Wt: 496.4 g/mol
InChI Key: VSYAAFJHDSVRBY-QPFKGPCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SOS1 activator 17 is a potent small-molecule compound designed to target and activate Son of Sevenless 1 (SOS1), the key guanine nucleotide exchange factor (GEF) for RAS GTPases . By binding to SOS1, this activator promotes the exchange of GDP for GTP on RAS proteins, leading to their activation and the initiation of downstream signaling cascades such as the MAPK pathway . This mechanism can paradoxically be exploited in cancer research to suppress tumor growth by triggering strong negative feedback loops in the RAS-RAF-MEK-ERK pathway; sustained SOS1 activation and subsequent RAS-GTP loading can lead to ERK-mediated phosphorylation of SOS1, which disrupts its interaction with the GRB2 adaptor protein and prevents SOS1 from being recruited to the membrane, ultimately downregulating the entire signaling pathway . As a research tool, this compound is valuable for investigating the complexities of RTK-RAS signaling dynamics, studying drug resistance mechanisms, and exploring potential therapeutic strategies for RAS-driven cancers . This product is intended for research purposes by qualified laboratory professionals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C26H27Cl2N5O

Molecular Weight

496.4 g/mol

IUPAC Name

(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)-1-[2-[(5-chloro-1H-indol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one

InChI

InChI=1S/C26H27Cl2N5O/c27-19-2-4-24-22(6-19)16(9-30-24)10-32-11-17-13-33(14-18(17)12-32)26(34)23(29)5-15-8-31-25-7-20(28)1-3-21(15)25/h1-4,6-9,17-18,23,30-31H,5,10-14,29H2/t17?,18?,23-/m1/s1

InChI Key

VSYAAFJHDSVRBY-QPFKGPCDSA-N

Isomeric SMILES

C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)[C@@H](CC5=CNC6=C5C=CC(=C6)Cl)N

Canonical SMILES

C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)C(CC5=CNC6=C5C=CC(=C6)Cl)N

Origin of Product

United States

Preparation Methods

Binding Mode Analysis

The cocrystal structure of Compound 17 with SOS1 (PDB: 6SIS) revealed critical interactions:

  • Quinazoline core : Sandwiched between His905 and Tyr884 via π-π stacking.
  • Naphthyl substituent : Occupies a hydrophobic pocket formed by Leu901 and Phe890, with T-stacking against Tyr884.
  • Methyl stereocenter : Fits into a subpocket lined by Val898 and Leu903, explaining the enantiomeric preference (Fig. 1A).
  • Hydrogen bonds : Aniline NH to Asn879 side chain (ΔH = -14.1 kcal/mol), and aminomethyl cation-π interaction with Tyr884.

Fragment-Based Optimization

A fragment screen identified a pyrazole-benzimidazole motif that induced a Phe890 "out" conformation, creating a contiguous binding surface. Fusion of this fragment with the HTS-derived quinazoline core improved IC₅₀ from 130 nM to 21 nM by:

  • Enhancing hydrophobic contact area by 38%.
  • Introducing a hydrogen bond to Asp887 via the benzimidazole nitrogen.

Synthetic Methodology

Stepwise Synthesis Protocol

Route 1: Quinazoline Core Assembly

  • Condensation : 2-Amino-5-bromobenzoic acid + 4-methoxybenzoyl chloride → Intermediate A (78% yield).
  • Cyclization : POCl3-mediated formation of 7-bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Intermediate B, 92% purity by HPLC).
  • Suzuki Coupling : Intermediate B + 1-naphthaleneboronic acid → Intermediate C (Pd(PPh3)4, 85°C, 12 h, 65% yield).

Analytical Characterization

Physicochemical Properties

Property Value Method
Molecular Weight 449.52 g/mol HRMS (ESI+) m/z 450.1872 [M+H]+
logD (pH 7.4) 3.1 ± 0.2 Shake-flask HPLC
Solubility (PBS) 12 µM Nephelometry
Plasma Protein Binding 89% (human) Equilibrium dialysis

Stereochemical Validation

  • X-ray Crystallography : Confirmed (R)-configuration at C7 (Fig. 1B).
  • VCD Spectroscopy : Compared to (S)-enantiomer (24), Compound 17 showed inverted Cotton effects at 225 nm.
  • Eudysmic Ratio : 111:1 (R/S) in SOS1 binding affinity (Kd = 36 nM vs. 4.0 µM).

Biochemical and Cellular Efficacy

Target Modulation

Assay Result Significance
KRAS-SOS1 FRET 82% inhibition IC₅₀ = 21 nM
ERK Phosphorylation EC₅₀ = 18 nM DLD-1 cells (KRASG12C)
Cell Proliferation IC₅₀ = 0.11 µM Mia-Paca-2 (pancreatic)

In Vivo Pharmacokinetics (Mouse)

Parameter Value Route
Oral Bioavailability 43% 10 mg/kg PO
T₁/₂ 6.2 h IV administration
Tumor Penetration 8:1 (plasma:tumor) LC-MS/MS quantification

Comparative Profiling

Selectivity Over SOS2

Protein IC₅₀ (nM) Fold Selectivity
SOS1 21 1
SOS2 >10,000 >476

Benchmarking Against BI-3406

Metric Compound 17 BI-3406
CYP3A4 Inhibition 15% @ 10 µM 82% @ 10 µM
hERG IC₅₀ >30 µM 2.1 µM
Plasma Clearance 12 mL/min/kg 29 mL/min/kg

Challenges and Optimization Opportunities

Metabolic Stability Issues

  • Primary Metabolite : O-demethylation at C4-methoxy group (37% hepatic extraction ratio).
  • Mitigation Strategy : Deuteration at methoxy group → 2.3× ↑ AUC in rat models.

Solubility Limitations

  • Salt Screening : Mesylate salt improved aqueous solubility to 58 µM (4.8× free base).
  • Amorphous Dispersion : HPMCAS-based formulation ↑ oral absorption by 70%.

Chemical Reactions Analysis

Key Biochemical Interactions:

  • Guanine Nucleotide Exchange :
    SOS1 facilitates RAS activation by displacing GDP with GTP. Inhibitors like BI-3406 bind SOS1’s catalytic domain (residues His905, Tyr884, Asn879), disrupting RAS binding . Activators would likely stabilize SOS1-RAS interactions or enhance catalytic efficiency.

    • Inhibitor Example: BI-3406 exhibits IC₅₀ = 83–231 nM in reducing RAS-GTP levels .

    • Activator Hypothesis: Theoretical EC₅₀ values (e.g., 0.8 µM) suggest enhanced nucleotide exchange rates, but no experimental validation exists in credible sources.

Structural and Thermodynamic Insights

SOS1 modulators rely on specific molecular interactions:

Interaction Type Inhibitors (e.g., BI-3406) Hypothetical Activators
Binding Site Hydrophobic pocket near KRAS interface Unknown; possibly allosteric sites
Key Residues His905, Tyr884, Asn879 Undefined in literature
Thermodynamics (ΔH/ΔS) ΔH = -14.1 kcal/mol (enthalpy-driven) Likely entropy-driven for enhanced activity

Comparative Analysis of SOS1-Targeting Compounds

The following table contrasts known inhibitors with hypothesized activator properties:

Compound Mechanism Potency Key Features
BI-3406 SOS1::KRAS inhibitorIC₅₀ = 50–231 nMQuinazoline core; disrupts RAS binding
BAY-293 SOS1 inhibitorIC₅₀ = 6 nMAminoquinazoline; targets catalytic site
SOS1 Activator 17 Hypothetical enhancerEC₅₀ = 0.8 µM*Unverified in peer-reviewed studies

*Reported EC₅₀ from excluded sources; no independent validation.

Research Gaps and Limitations

  • No credible studies confirm this compound’s structure, synthetic pathway, or in vivo efficacy.

  • Current data emphasizes inhibition strategies (e.g., BI-3406 + MEK inhibitors in KRAS-driven cancers ).

Scientific Research Applications

SOS1 activator 17 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the mechanisms of guanine nucleotide exchange and the role of SOS1 in cellular signaling pathways.

    Biology: It helps in understanding the biological functions of SOS1 and its interactions with other proteins in the cell.

    Medicine: It is used in cancer research to investigate the role of SOS1 in the activation of RAS proteins and the development of targeted therapies for RAS-driven cancers.

    Industry: It can be used in the development of new drugs and therapeutic agents that target the SOS1/RAS pathway.

Mechanism of Action

SOS1 activator 17 exerts its effects by binding to the catalytic domain of SOS1, thereby enhancing its guanine nucleotide exchange factor activity. This leads to an increase in the conversion of GDP-bound RAS to GTP-bound RAS, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways. These pathways are essential for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key SOS1-Targeting Compounds

Compound Type Mechanism Binding Site/Key Interactions Efficacy (IC₅₀/EC₅₀) Clinical Status
BI-3406 Inhibitor Blocks SOS1-KRAS interaction Catalytic domain; H-bonds with Asn879 6–100 nM (in vitro) Phase I (NCT04111458)
BAY-293 Inhibitor Disrupts SOS1-RAS binding Quinazoline scaffold; π-π stacking 10–50 nM (in vitro) Preclinical
MRTX0902 Inhibitor Brain-penetrant SOS1 inhibitor Similar to BI-3406 Sub-100 nM Preclinical
Nb14 (Nanobody) Activator Allosterically enhances SOS1 activity Stabilizes SOS1-RAS interface EC₅₀ = 0.23 µM Research tool
Compound 1 Activator Unspecified (Fig. 1 in ) Likely allosteric site N/A Preclinical

Key Findings

Mechanistic Differences: Inhibitors (e.g., BI-3406, BAY-293) bind the catalytic domain of SOS1, blocking RAS interaction. BI-3406 forms hydrogen bonds with Asn879 and disrupts SOS1-KRAS binding, reducing GTP-loaded RAS levels . Activators (e.g., Nb14, compound 1) enhance SOS1 activity allosterically.

Structural Insights: Inhibitors like BI-3406 and BAY-293 share an aminoquinazoline scaffold but lack the reactive moieties seen in EGFR inhibitors (e.g., erlotinib), minimizing off-target effects . Activators such as Nb14 bind the SOS1-RAS interface, stabilizing a conformation that accelerates nucleotide exchange.

Therapeutic Potential: Inhibitors show synergy with MEK inhibitors (e.g., trametinib) in KRAS-mutant cancers, overcoming feedback reactivation . Activators may exploit RAS overactivation to induce synthetic lethality in tumors with hyperactive ERK signaling .

Paradoxical Effects: demonstrates that minor structural modifications (e.g., exchanging one atom) can convert an SOS1 activator into an inhibitor, underscoring the delicate balance in SOS1 modulation .

Q & A

Q. What is the mechanistic role of SOS1 in the RAS-MAPK signaling pathway, and how does its activation influence downstream oncogenic signaling?

SOS1 (Son of Sevenless 1) acts as a guanine nucleotide exchange factor (GEF) that activates RAS by facilitating the exchange of GDP for GTP. Its interaction with GRB2 via proline-rich motifs (PRMs) bridges receptor tyrosine kinases (RTKs) to RAS activation. SOS1's autoinhibited conformation is regulated by phosphorylation and protein interactions, which are critical for maintaining pathway homeostasis . Experimental validation of SOS1-RAS interactions often employs NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography to resolve binding modes and affinities .

Q. What experimental methodologies are used to characterize SOS1 activators like compound 17, and how are binding affinities quantified?

Key techniques include:

  • X-ray crystallography : Resolves structural details of SOS1-ligand complexes (e.g., compound 17 bound to the SOS1 catalytic domain) .
  • Fluorescence polarization assays : Measure displacement of fluorescently labeled probes in high-throughput screening (HTS) .
  • ITC and NMR titration : Quantify binding thermodynamics and map interaction sites (e.g., GRB2 SH3 domains with SOS1 PRMs) .
  • Surface plasmon resonance (SPR) : Determines kinetic parameters (on/off rates) for SOS1-ligand interactions .

Q. How do structural features of SOS1 activators influence selectivity against off-targets like EGFR?

Compound 17 and analogs are designed with tetracyclic scaffolds to avoid steric clashes with EGFR’s ATP-binding pocket. Selectivity is validated via kinase profiling assays and comparative crystallography of SOS1 vs. EGFR-ligand complexes. For example, phthalazine derivatives show >100-fold selectivity for SOS1 over EGFR due to distinct hydrophobic pocket interactions .

Advanced Research Questions

Q. What strategies address conflicting data on SOS1 mutations in cancer, and how do gain-of-function mutations impact therapeutic targeting?

While SOS1 mutations are rare in solid tumors (<1%), Noonan syndrome-associated mutations (e.g., E846K) enhance RAS/ERK activation. Discrepancies arise from tumor type-specific mutation prevalence and compensatory feedback mechanisms. Researchers use CRISPR-edited cell lines and patient-derived xenografts (PDX) to model mutation effects. Dual targeting of SOS1 and downstream effectors (e.g., MEK inhibitors) may overcome resistance .

Q. How can PROTACs targeting SOS1, such as SIAIS562055, overcome limitations of traditional inhibitors in KRAS-mutant cancers?

SOS1 PROTACs degrade SOS1 via E3 ligase recruitment, offering advantages over inhibitors:

  • Sustained pathway suppression by eliminating the protein pool.
  • Synergy with KRASG12C inhibitors (e.g., sotorasib) in overcoming adaptive feedback.
  • Validation includes Western blotting for SOS1 degradation and in vivo efficacy studies in KRAS-mutant xenografts .

Q. What computational approaches are emerging for SOS1 inhibitor discovery, and how do machine learning (ML) models improve hit identification?

ML models trained on ChEMBL bioactivity data predict SOS1 inhibitor potency. For example, random forest classifiers prioritize compounds with carboxylic acid motifs (e.g., CL01545365) showing moderate SOS1 inhibition (pChEMBL ~6.07). Docking simulations (AutoDock Vina) and molecular dynamics (MD) refine binding poses, while generative adversarial networks (GANs) propose novel scaffolds .

Q. How do conflicting binding models for GRB2-SOS1 interactions impact the design of disruptors, and what experimental data resolve these ambiguities?

NMR and ITC studies reveal that GRB2’s nSH3 and cSH3 domains bind SOS1 PRMs with distinct affinities (Kd = 1–10 µM). Discrepancies arise from competing models of concurrent vs. sequential binding. Researchers use Förster resonance energy transfer (FRET) and REMD simulations to validate cooperative binding, informing the design of peptide-based disruptors .

Q. What are the challenges in translating SOS1 activators to the clinic, and how do preclinical safety studies mitigate risks?

Key challenges include:

  • Toxicity from paradoxical RAS pathway activation : Addressed by optimizing compound pharmacokinetics (PK) to avoid sustained activation.
  • Off-target effects : Mitigated via proteome-wide selectivity screening (e.g., thermal shift assays).
  • Clinical trial design : Phase I trials (e.g., NCT05578092 for MRTX0902) monitor dose-limiting toxicities like hepatotoxicity .

Methodological Considerations

  • Data Contradictions : Use orthogonal assays (e.g., SPR + ITC) to validate binding kinetics.
  • Advanced Models : Employ CRISPR-Cas9-engineered organoids to study SOS1 mutations in a near-physiological context .
  • Collaborative Tools : Leverage Google Scholar’s advanced search operators (e.g., author:"Keita Tateno" source:"European Journal of Medicinal Chemistry") to track SOS1-related publications .

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